The compound 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that exhibits potential applications in various scientific fields, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 392.41 g/mol. This compound is characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its biological activity.
This compound can be sourced from various chemical suppliers and research databases. It falls under the classification of thieno[3,4-c]pyrazole derivatives, which are often studied for their pharmacological properties. The specific structure includes functional groups such as acetamide and chlorophenoxy, which can influence its reactivity and biological interactions.
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves several key steps:
The detailed synthetic route may vary based on specific laboratory protocols or desired yields.
The molecular structure of 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C17H17ClF N4O2S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
These notations provide insight into the connectivity and spatial arrangement of atoms within the molecule.
The chemical reactivity of 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can be explored through various reactions:
These reactions are significant for understanding how this compound can be modified or utilized in synthetic pathways.
The mechanism of action for compounds like 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is often linked to their biological activity:
Further studies are required to elucidate the precise mechanisms involved.
The physical and chemical properties of 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide include:
These properties are crucial for determining its handling and application in laboratory settings.
This compound has several potential applications in scientific research:
Continued research into this compound could reveal more about its utility across different scientific domains.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4